Tert-butyl (4-iodo-2-nitrophenyl)carbamate

Overview

Description

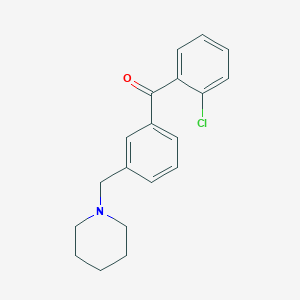

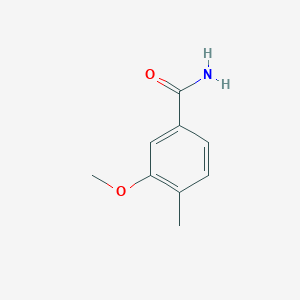

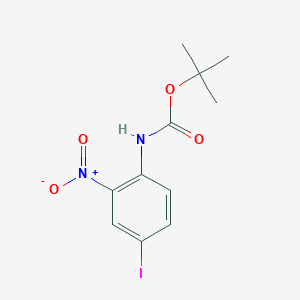

Tert-butyl (4-iodo-2-nitrophenyl)carbamate is a chemical compound with the molecular formula C11H13IN2O4 . It is also known by its synonyms N-Boc-4-iodo-2-nitroaniline and (4-Iodo-2-nitrophenyl)carbamic acid tert-butyl ester .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-iodo-2-nitroaniline with cesium carbonate and Boc2O in 2-butanone . The mixture is stirred at 52°C for 26 hours. The solvent is then removed in vacuum, and the residue is treated with a mixture of water and methanol and extracted with hexane . The combined hexane layer is washed with brine, and all aqueous layers are re-extracted with hexane . The combined hexane layers are dried over MgSO4, filtered, and the solvent is removed in vacuum to give an orange solid . This solid is then purified by silica gel column chromatography with hexane/EtOAc to give the (4-iodo-2-nitro-phenyl)-carbamic acid tert-butyl ester as a yellow solid .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of this compound is 364.14 . Further physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved sources.Scientific Research Applications

Environmental Science and Chemistry

- Synthetic Phenolic Antioxidants : A study discussed the role of synthetic phenolic antioxidants (SPAs) in industrial and commercial products to prevent oxidative reactions and increase shelf life. While Tert-butyl (4-iodo-2-nitrophenyl)carbamate is not directly mentioned, its structural resemblance to phenolic compounds suggests potential antioxidative applications or environmental occurrences similar to those of SPAs, including environmental fate, human exposure, and toxicity concerns (Liu & Mabury, 2020).

Catalytic Applications

- Catalytic Reduction of Aromatic Nitro Compounds : The compound's structure suggests potential applications in catalytic processes, such as the reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using CO. This is particularly relevant in the context of organic synthesis, where such transformations are key (Tafesh & Weiguny, 1996).

Material Science

- Bioseparation Processes : The compound might find applications in bioseparation technologies, as indicated by research into nonchromatographic bioseparation methods, such as three-phase partitioning (TPP). While not directly related, the versatility of such compounds in facilitating or being subjected to separation processes highlights the broad utility of chemically active carbamates (Yan et al., 2018).

Environmental Pollution and Remediation

- Degradation of Fuel Additives : Studies on the environmental fate and degradation of fuel oxygenates like MTBE suggest potential research directions for similar compounds, focusing on their biodegradation, environmental transport, and remediation strategies. This could be relevant for understanding the environmental impact of this compound and designing mitigation strategies (Squillace et al., 1997).

Advanced Applications

- Nanoparticle Research : The compound could potentially be involved in the synthesis or modification of nanoparticles, given its chemical reactivity. Research on detecting, counting, and imaging single nanoparticles outlines the importance of chemical compounds in modifying surface properties or facilitating reactions at the nanoscale (Wang & Tao, 2014).

Properties

IUPAC Name |

tert-butyl N-(4-iodo-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHGAFUPACBMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634928 | |

| Record name | tert-Butyl (4-iodo-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335254-69-8 | |

| Record name | tert-Butyl (4-iodo-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.